3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
Description
3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid (CAS: 1867628-39-4) is a non-proteinogenic amino acid derivative featuring a 1,2,3-triazole ring substituted with a methyl group at the N1 position. With a molecular weight of 170.17 g/mol, it combines a β-amino acid backbone with heterocyclic functionality. The compound is commercially available in enantiomeric forms, including (3R)- and (3S)-configurations . However, current supply limitations (temporary out-of-stock status) suggest challenges in synthesis or high demand .
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-amino-3-(1-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-3-5(8-9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12) |
InChI Key |
DNOIYYXXHYVJPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by the addition of a variety of amines . Another method includes the cyclization of hydrazine hydrate, aminocyanide, and formic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazole ring.
Scientific Research Applications
3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and related molecules:
Key Observations:
- Triazole vs. Imidazole: The triazole ring in the target compound contains three nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to the two-nitrogen imidazole in compound 11f .
- Backbone Diversity: The β-amino acid scaffold contrasts with pyrrolidine (cyclic amine) and chlorinated ketone backbones in other compounds, affecting conformational flexibility and solubility.
- Stereochemistry : Enantiomers (3R and 3S) of the target compound may exhibit divergent biological activities, though specific data are lacking in the provided evidence .
Biological Activity
3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a compound characterized by the presence of an amino group, a triazole ring, and a propanoic acid moiety. This unique structural configuration contributes to its diverse biological activities and potential therapeutic applications. The following sections outline the compound's synthesis, biological activity, mechanism of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound features a chiral center at the carbon adjacent to the amino group, leading to two enantiomers: (3S)- and (3R)-3-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid. Its molecular formula is , with a molecular weight of approximately 158.17 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
1. Antimicrobial Activity
Studies have shown that derivatives of triazole compounds can exhibit antimicrobial properties. For instance, compounds similar to this compound were evaluated for their effects on bacterial strains and demonstrated varying degrees of effectiveness .
2. Anti-inflammatory Effects
In peripheral blood mononuclear cell (PBMC) cultures, derivatives containing triazole moieties showed low toxicity and significant anti-inflammatory effects. Specifically, certain compounds reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations .
Table 1: Cytokine Release Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3a | 44 - 60 | No significant effect |
| 3c | Significant at 50 µg/mL | No significant effect |
| Ibuprofen | 96.01 | Control level |
3. Antiproliferative Activity
The antiproliferative effects were assessed using mitogen-stimulated PBMC cultures. Compounds exhibited varying levels of inhibition on cell proliferation, indicating their potential utility in cancer therapy .
The mechanism by which this compound exerts its biological effects is multifaceted:
Enzyme Interaction
The triazole ring allows for effective interaction with biological targets such as enzymes and proteins. This interaction can influence enzyme activity and modulate various metabolic pathways.
Cytokine Modulation
The ability to modulate cytokine release suggests that this compound can impact immune responses significantly. By inhibiting pro-inflammatory cytokines like TNF-α and IL-6, it may help in managing inflammatory conditions .
Case Studies
Several studies have focused on the biological activity of triazole derivatives similar to this compound:
Case Study 1: Anti-inflammatory Properties
In a study evaluating several triazole derivatives for their anti-inflammatory properties in PBMC cultures stimulated with lipopolysaccharides (LPS), compounds such as 3a and 3c significantly inhibited TNF-α production compared to controls. The findings highlight the potential for these compounds in treating inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another research effort assessed the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that certain derivatives exhibited substantial antibacterial effects, suggesting applications in developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
